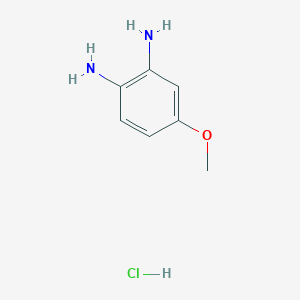

4-Methoxybenzene-1,2-diamine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

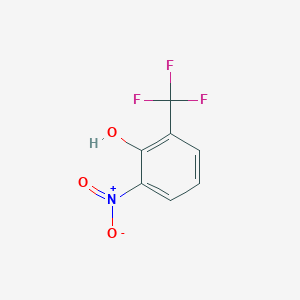

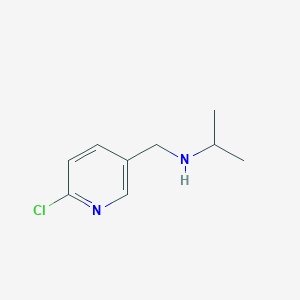

4-Methoxybenzene-1,2-diamine hydrochloride, also known as 3,4-Diaminoanisole hydrochloride, is a chemical compound with the molecular formula C7H11ClN2O . It has a molecular weight of 174.63 g/mol .

Synthesis Analysis

The synthesis of 4-Methoxybenzene-1,2-diamine hydrochloride involves a photoredox reaction between protonated azobenzenes and the solvent to produce hydrazobenzene . This is followed by an o-semidine rearrangement of the hydrazobenzene to afford the N²-arylbenzene-1,2-diamine . Finally, a condensation reaction between the N²-arylbenzene-1,2-diamine and acetaldehyde occurs .Molecular Structure Analysis

The molecular structure of 4-Methoxybenzene-1,2-diamine hydrochloride consists of 7 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom . The exact mass of the molecule is 174.0559907 g/mol .Chemical Reactions Analysis

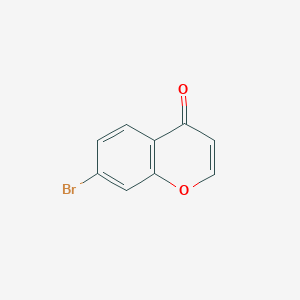

4-Methoxybenzene-1,2-diamine is a chemical intermediate used in the production of quinoxalines . It acts as an intramolecular hydrogen acceptor and undergoes an acid-catalyzed reaction with glyoxal to form 4-methoxybenzene-1,2-diol .Physical And Chemical Properties Analysis

4-Methoxybenzene-1,2-diamine hydrochloride has a molecular weight of 174.63 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 1 and a topological polar surface area of 61.3 Ų .Wissenschaftliche Forschungsanwendungen

Application 1: Synthesis of N-arylbenzene-1,2-diamines and 1-arylbenzimidazoles

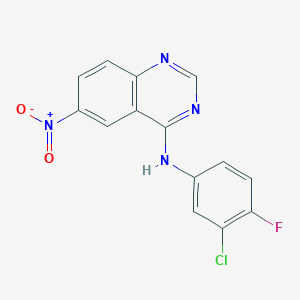

- Summary of the Application: 4-Methoxybenzene-1,2-diamine hydrochloride is used in the selective synthesis of N-arylbenzene-1,2-diamines or 1-arylbenzimidazoles. These compounds have gained attention for their applications in various fields, including the development of platelet-derived growth factor receptor (PDGFR), cyclooxygenase (COX), and phosphodiesterase 10A4 inhibitors, as well as for many optoelectronic materials .

- Methods of Application or Experimental Procedures: The solvent-controllable photoreaction of 4-methoxyazobenzenes has been studied. The irradiation of 4-methoxyazobenzenes in DMF containing 0.5 M hydrochloric acid provided N2-aryl-4-methoxybenzene-1,2-diamines as the major product, while irradiation in acetal containing 0.16 M hydrochloric acid led to 1-aryl-6-methoxy-2-methyl-1H-benzimidazoles as the major product .

- Results or Outcomes: The study demonstrated the selective synthesis of either N-arylbenzene-1,2-diamines or 1-arylbenzimidazoles by controlling the solvent and the concentration of hydrochloric acid during the irradiation of 4-methoxyazobenzenes .

Application 2: Synthesis of Organic Compounds

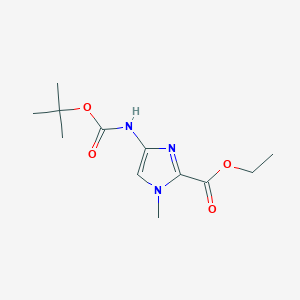

- Methods of Application or Experimental Procedures: In one example, to a solution of 1,2-diamino-4-methoxybenzene hydrochloride (2 g) in acetonitrile (20 mL), tert-butylnitrite (1.35 mL) was added dropwise at 0° C. After 4 hours at room temperature, the mixture was concentrated under reduced pressure to a solid residue, which was then dissolved in water .

- Results or Outcomes: The procedure resulted in the formation of a new organic compound. The exact nature of the compound and its potential applications would depend on the specific conditions and reactants used in the synthesis .

Application 3: Synthesis of 1-aryl-1H-benzimidazoles

- Summary of the Application: 4-Methoxybenzene-1,2-diamine hydrochloride is used in the synthesis of 1-aryl-1H-benzimidazoles. These compounds have gained attention for their applications in various fields, including the development of platelet-derived growth factor receptor (PDGFR), cyclooxygenase (COX), and phosphodiesterase 10A4 inhibitors, as well as for many optoelectronic materials .

- Methods of Application or Experimental Procedures: The solvent-controllable photoreaction of 4-methoxyazobenzenes has been studied. The irradiation of 4-methoxyazobenzenes in acetal containing 0.16 M hydrochloric acid led to 1-aryl-6-methoxy-2-methyl-1H-benzimidazoles as the major product .

- Results or Outcomes: The study demonstrated the selective synthesis of 1-aryl-1H-benzimidazoles by controlling the solvent and the concentration of hydrochloric acid during the irradiation of 4-methoxyazobenzenes .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-methoxybenzene-1,2-diamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O.ClH/c1-10-5-2-3-6(8)7(9)4-5;/h2-4H,8-9H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDVLWGZLJFQYGP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxybenzene-1,2-diamine hydrochloride | |

CAS RN |

59548-39-9 |

Source

|

| Record name | 1,2-Benzenediamine, 4-methoxy-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59548-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC62971 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62971 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B180412.png)

![4-tert-Butylcalix[4]arene tetraacetic acid](/img/structure/B180413.png)

![Benzo[b]thiophene-4-carbaldehyde](/img/structure/B180431.png)